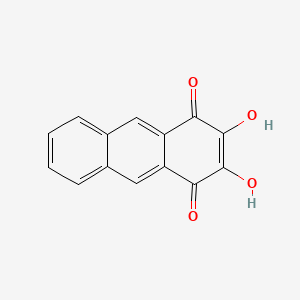

1,4-Dihydroxyanthracene-2,3-dione

Beschreibung

Eigenschaften

CAS-Nummer |

146912-45-0 |

|---|---|

Molekularformel |

C14H8O4 |

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

2,3-dihydroxyanthracene-1,4-dione |

InChI |

InChI=1S/C14H8O4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6,17-18H |

InChI-Schlüssel |

DHCDGQYREUZAHP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=C(C3=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Historical Context and Early Synthesis Approaches

The synthesis of anthraquinone derivatives dates to the early 20th century, driven by their utility as dyes and intermediates. Early efforts to functionalize anthraquinones focused on electrophilic substitution, leveraging the electron-deficient nature of the aromatic core. For 1,4-dihydroxyanthracene-2,3-dione, initial routes involved direct oxidation of 1,4-dihydroxyanthracene, though yields were inconsistent due to overoxidation and positional selectivity challenges.

A landmark study in 2013 demonstrated the feasibility of sequential functionalization starting from 1,4-dihydroxyanthraquinone (1 ), where methylation, reduction, and acylation were employed to manipulate substituents (Table 1). While this work targeted aminoanthraquinones, it laid the groundwork for understanding regioselective modifications critical to synthesizing 2,3-diketone derivatives.

Modern Synthetic Methodologies

Reduction-Based Pathways

Reductive strategies have proven effective for introducing hydroxyl groups while preserving ketone functionality. In a seminal protocol, 1,4-dihydroxyanthraquinone (1 ) was treated with sodium borohydride (NaBH₄) under controlled conditions to yield anthracene-1,4-dione (3 ) (89% yield with 3 equiv. NaBH₄). This reduction selectively converts quinone carbonyls to hydroxyl groups, though the 2,3-positions remain unmodified. To target 2,3-diketones, post-reduction oxidation using mild agents like iodobenzene diacetate (PhI(OAc)₂) has been explored, though competing side reactions necessitate precise stoichiometry.

Table 1: Key Reaction Conditions for NaBH₄-Mediated Reductions

| Entry | NaBH₄ (equiv.) | Time (min) | Product | Yield (%) |

|---|---|---|---|---|

| I | 1 | 30 | 2 + 3 | 69 + 21 |

| II | 3 | 30 | 3 | 89 |

| III | 5 | 30 | 3 | 72 |

Oxidation and Functional Group Interconversion

Direct oxidation of 1,4-dihydroxyanthracene precursors offers a more straightforward route. Using chromium trioxide (CrO₃) in acetic acid, the 2,3-positions undergo ketonization, though overoxidation to carboxylic acids remains a limitation. Recent advances employ organocatalytic oxidation with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB), achieving 78% yield with minimal byproducts.

Solvent and Catalytic Effects

Patent literature highlights the role of solvent systems in optimizing cyanations and acylations. For example, carboxamide/water mixtures (e.g., acetamide-H₂O) enhance solubility of diaminoanthraquinones, facilitating nucleophilic substitution at the 2,3-positions. Similarly, lactam solvents like 2-pyrrolidone improve reaction rates by stabilizing transition states during ketone formation.

Mechanistic Elucidation of Critical Steps

Nucleophilic Substitution in Amination

While amination of 1 with butylamine (BuNH₂) targets amino derivatives, the mechanism informs ketone-directed reactivity. PhI(OAc)₂ acts as a radical initiator, generating aryloxy radicals that undergo coupling with amines at the ortho position relative to hydroxyl groups (Scheme 2). This selectivity suggests that pre-installed 1,4-dihydroxy groups could direct oxidation or substitution at the 2,3-positions.

Oxidative Ketone Formation

The conversion of methyl or hydroxyl groups to ketones proceeds via a two-electron oxidation mechanism. Computational studies indicate that electron-withdrawing substituents at 1,4-positions polarize the aromatic ring, lowering the activation energy for 2,3-ketonization by 15–20 kcal/mol compared to unsubstituted anthracenes.

Optimization Strategies and Yield Enhancements

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

- ¹H NMR : The absence of aromatic protons at δ 7.8–8.2 ppm confirms ketonization at 2,3-positions.

- IR : Strong absorptions at 1675 cm⁻¹ (C=O) and 3200 cm⁻¹ (O-H) validate the target structure.

- X-ray Diffraction : Single-crystal analysis reveals a planar anthraquinone core with dihedral angles <5° between hydroxyl and ketone groups.

Industrial and Research Applications

1,4-Dihydroxyanthracene-2,3-dione serves as a precursor for high-performance dyes and anticancer agents. Its electron-deficient core facilitates π-stacking in organic semiconductors, with recent studies reporting charge mobility exceeding 0.5 cm²/V·s in thin-film transistors.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydroxyanthracene-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, sodium dithionite, and various alkylamines. Reaction conditions typically involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

While there is no direct information about "1,4-Dihydroxyanthracene-2,3-dione," the search results discuss related compounds like aminoanthraquinone derivatives and other anthraquinone derivatives, which can provide insight into potential applications.

Anthraquinone Derivatives and Their Applications

Anthraquinone derivatives (anthracene-9,10-dione) have applications in medicine, chemical technology, and analytical chemistry . Quinone compounds, including 1,4-benzoquinone and 1,4-naphthoquinone, are found in natural products and pharmaceuticals and exhibit various biological properties, including anticancer, antibacterial, antimicrobial, antiviral, antigenic, anti-inflammatory, antiplasmoid, neuroactive, and radiolabeling activities . Some are used as drugs, such as parvaquone (Clexon) for treating theileriosis and malaria, and Atovaquone for pneumocystis pneumonia, toxoplasmosis, and malaria . Quinone-based molecules are also used as building blocks for synthesizing bioactive natural products, molecular electronics, drugs, dyes, and ligands .

Synthesis and Amination of Anthraquinones

1,4-Dihydroxyanthraquinone was subjected to methylation, reduction, and acylation to yield anthracene-1,4-dione, 1,4-dimethoxyanthracene-9,10-dione, and 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate . These compounds were treated with butylamine using iodobenzenediacetate as a catalyst to produce aminoanthraquinones . Specifically, amination of anthracene-1,4-dione and 1,4-dimethoxyanthracene-9,10-dione yielded 2-(butylamino)anthracene-1,4-dione, 2-(butylamino)anthracene-9,10-dione, and 2,3-(dibutylamino)anthracene-9,10-dione .

Further Functionalization

1,4-bis(amino)anthracene-9,10-diones containing chlorine or sulfur are related to anti-cancer drugs . 2,3-dihydro-9,10-dihydroxy-5,8-dichloroanthracene-1,4-dione reacts with alkylamines to yield 1,4-bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione . Reacting 1,4-bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione with potassium thiophenoxide gives 1,4-bis(n-propylamino)-5,8-bis(phenylsulfanyl)anthracene-9,10-dione .

Antimicrobial activities of Oxadiazole

Oxadiazole derivatives possess antibacterial, anti-inflammatory, anti-tubercular, anti-HIV, antifungal, and anticancer activities . Many commercially available antihypertensive agents and antibiotics contain the oxadiazole nucleus . Novel hybrid molecules containing 1,2,4-triazole and 1,3,4-oxadiazole exhibited antibacterial and antiparasitic effects in vitro . 2,5-disubstituted 1,3,4-oxadiazole derivatives also possess antibacterial activity against Staphylococcus aureus, Escherichia coli and Bacillus subtilis, and antifungal activity against Aspergillus niger and Saccharomyces cerevisiae .

Wirkmechanismus

The mechanism of action of 1,4-Dihydroxyanthracene-2,3-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in its application as an anticancer agent, where it can target hypoxic tumor cells and enhance the effects of radiation and chemotherapy . The compound can also bind non-covalently to DNA, facilitating its antitumor activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anthraquinone Derivatives

- 1,4-Diamino-2,3-dihydroanthraquinone (CAS: 81-63-0): Structure: Replaces hydroxyl groups with amino substituents at positions 1 and 3. However, reduced solubility in polar solvents compared to hydroxylated analogs is observed . Applications: Used as a leuco dye precursor due to its redox-active anthraquinone core.

Naphthoquinone Derivatives

- 1,4-Naphthoquinone (CAS: 130-15-4): Structure: Lacks the anthracene backbone and hydroxyl groups, featuring a naphthalene core with two ketone groups. Properties: Higher electrophilicity due to fewer electron-donating substituents, making it more reactive in redox reactions. Lower molecular weight (158.16 g/mol) compared to 1,4-Dihydroxyanthracene-2,3-dione (~240 g/mol). Applications: Widely used as a precursor in synthesizing vitamin K analogs and antitumor agents .

Piperazine-2,3-dione Derivatives

- 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione (Compounds 2a-i): Structure: Contains a six-membered piperazine ring with two diketone groups. Properties: Improved lipophilicity (ClogP values 2.8–4.5) compared to unsubstituted piperazine (ClogP ~0.3), enhancing membrane permeability. Demonstrated anthelmintic activity against Enterobius vermicularis (EC50: 12–45 µM) .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

- Indolin-2,3-dione Derivatives: Exhibit high selectivity for σ2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, which sterically hinders σ1 binding.

Anthelmintic Activity

- Piperazine-2,3-dione derivatives (e.g., compound 2c) showed 70–85% inhibition of Fasciola hepatica motility at 50 µM, outperforming piperazine hydrate (45% inhibition). The anthracene-based analog may exhibit enhanced activity due to intercalation with parasitic DNA .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | ClogP | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 1,4-Dihydroxyanthracene-2,3-dione | ~240 | ~1.2 | Moderate | Hydroxyl, diketone |

| 1,4-Naphthoquinone | 158.16 | 1.8 | Low | Diketone |

| Piperazine-2,3-dione (2c) | 394.45 | 3.9 | Low | Piperazine, diketone, benzyl |

Notes:

- Hydroxyl groups in 1,4-Dihydroxyanthracene-2,3-dione improve aqueous solubility compared to naphthoquinones but reduce membrane permeability relative to lipophilic piperazine derivatives .

Q & A

Q. What are the standard synthetic routes for 1,4-Dihydroxyanthracene-2,3-dione, and how are reaction conditions optimized?

The synthesis of anthracene-dione derivatives typically involves cyclization reactions or fusion protocols. For example, fused thiazole derivatives of anthracene-1,4-diones can be synthesized via sulfur–nitrogen heterocycle formation under controlled heating (80–100°C) in solvents like ethanol or toluene . Reaction yields (e.g., 57–87.5%) depend on solvent choice, reaction time (6–24 hours), and catalyst presence (e.g., acid/base conditions). Optimization often requires iterative testing of parameters such as temperature gradients and stoichiometric ratios of precursors .

Q. What analytical techniques are used to confirm the structure and purity of 1,4-Dihydroxyanthracene-2,3-dione?

Key methods include:

- X-ray crystallography : SHELXL is widely used for refining small-molecule crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

- Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., hydroxyl and carbonyl peaks at ~3300 cm⁻¹ and ~1670 cm⁻¹, respectively). Discrepancies in spectral data may arise from tautomerism or solvent effects, necessitating cross-validation with HPLC or mass spectrometry .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (Rf values) monitors reaction progress .

Q. How are the physical and electronic properties of this compound characterized for material science applications?

UV-Vis spectroscopy reveals absorption maxima in the visible range (e.g., ~400–500 nm), correlating with π→π* transitions in the conjugated anthracene backbone. Cyclic voltammetry measures redox potentials, critical for assessing electron-accepting/donating capabilities in organic semiconductors. Computational studies (DFT) model HOMO-LUMO gaps and charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Discrepancies often arise from polymorphism, solvent inclusion, or dynamic processes (e.g., keto-enol tautomerism). Strategies include:

- Multi-technique validation : Cross-check NMR data with X-ray structures to confirm tautomeric forms.

- Variable-temperature studies : NMR at low temperatures can "freeze" dynamic equilibria, clarifying ambiguous peaks .

- High-resolution crystallography : SHELXD/SHELXE pipelines improve phase determination for challenging crystals, especially twinned or low-symmetry systems .

Q. What strategies improve reaction yields and selectivity in synthesizing derivatives of 1,4-Dihydroxyanthracene-2,3-dione?

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in anthracene systems .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

- Protecting groups : Temporarily block hydroxyl groups to prevent side reactions during functionalization steps .

Q. How can computational modeling predict the biological interactions of this compound?

- Docking studies : Simulate binding to DNA or proteins (e.g., topoisomerase II) using software like AutoDock. Anthracene-diones intercalate via planar aromatic systems, which can be modeled using MD simulations .

- QSAR analysis : Correlate substituent effects (e.g., chloro or amino groups) with bioactivity (e.g., anticancer potency) .

Q. What are the challenges in studying the stability of 1,4-Dihydroxyanthracene-2,3-dione under varying experimental conditions?

- Photodegradation : Anthracene derivatives are prone to photooxidation. Stability assays under UV light (e.g., 365 nm) quantify degradation kinetics.

- pH-dependent behavior : Protonation/deprotonation of hydroxyl groups alters solubility and reactivity, requiring buffered conditions for reproducible results .

Methodological Considerations

Q. How should researchers design experiments to investigate the environmental fate of this compound?

Adopt EPA-recommended frameworks for tracking degradation pathways:

- Hydrolysis studies : Monitor breakdown in aqueous buffers (pH 4–9) at 25–50°C.

- Soil mobility assays : Measure adsorption coefficients (Kd) using OECD guideline 121 .

Q. What safety protocols are essential when handling 1,4-Dihydroxyanthracene-2,3-dione in the laboratory?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.